molecular formula C14H28O2Si2 B14298674 Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane CAS No. 112518-37-3

Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane

Cat. No.: B14298674
CAS No.: 112518-37-3
M. Wt: 284.54 g/mol
InChI Key: UCSMKXQFKBOFCX-UHFFFAOYSA-N
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Description

Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane involves several steps. One common method includes the use of trimethylsilyl chloride and bis(trimethylsilyl)acetamide as trimethylsilylating agents. These agents substitute a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using specialized equipment to ensure the purity and yield of the product. The process often includes the use of high-purity reagents and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different siloxane derivatives, while reduction reactions can produce various hydrosilane compounds .

Scientific Research Applications

Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane involves its ability to form stable bonds with various functional groups. The trimethylsilyl groups provide steric hindrance, protecting reactive sites on the molecule and allowing for selective reactions. This property makes it an effective reagent in organic synthesis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a cyclohexene ring. This combination provides enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Properties

CAS No.

112518-37-3

Molecular Formula

C14H28O2Si2

Molecular Weight

284.54 g/mol

IUPAC Name

trimethyl-[1-(2-trimethylsilyloxycyclohex-2-en-1-ylidene)ethoxy]silane

InChI

InChI=1S/C14H28O2Si2/c1-12(15-17(2,3)4)13-10-8-9-11-14(13)16-18(5,6)7/h11H,8-10H2,1-7H3

InChI Key

UCSMKXQFKBOFCX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCC=C1O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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